Methyl 4-fluoro-1-naphthoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoronaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKRQQWFGKBQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562926 | |
| Record name | Methyl 4-fluoronaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13772-56-0 | |
| Record name | Methyl 4-fluoronaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity Profiles and Mechanistic Investigations of Methyl 4 Fluoro 1 Naphthoate
Nucleophilic Substitution Reactions Involving the C-F Bond
The carbon-fluorine (C-F) bond in aryl fluorides is the strongest single bond to carbon, making its cleavage a significant challenge in organic chemistry. cas.cn However, in Methyl 4-fluoro-1-naphthoate, the fluorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr). This activation is attributed to the presence of the electron-withdrawing methyl ester group at the C-1 position, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. thieme-connect.com
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, followed by the elimination of the fluoride (B91410) ion. thieme-connect.com The reactivity of this compound in these reactions allows for the introduction of a variety of functional groups. For instance, it can react with nucleophiles such as amines or thiols, typically in the presence of a base, to yield the corresponding 4-substituted-1-naphthoate derivatives. In a study on the biosynthesis of azinomycin A analogues, 4-fluoro-1-naphthoic acid, a related compound, was successfully incorporated into the biosynthetic pathway, indicating its reactivity with biological nucleophiles. bbk.ac.uk
The rate of nucleophilic substitution is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups. researchgate.net While the fluorine atom in this compound is more reactive than in non-activated fluoronaphthalenes, it is generally less reactive than other halogens like chlorine or bromine in similar SNAr reactions under certain conditions. However, in many cases, the high electronegativity and strong inductive effect of fluorine make it a better leaving group in activated systems compared to other halogens. thieme-connect.com
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Amines | Presence of a base | Methyl 4-amino-1-naphthoate derivatives | |
| Thiols | Presence of a base | Methyl 4-thio-1-naphthoate derivatives | |
| Hydroxide | Enzyme-catalyzed | Methyl 4-hydroxy-1-naphthoate | cas.cn |
Reduction Chemistry of the Methyl Ester Functional Group
The methyl ester group of this compound can be readily reduced to the corresponding primary alcohol, (4-fluoronaphthalen-1-yl)methanol (B3155438). This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. tandfonline.comcdnsciencepub.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.
This reduction is a key step in the synthesis of various fluorinated naphthalene (B1677914) derivatives. For example, the resulting (4-fluoronaphthalen-1-yl)methanol can be further functionalized, such as through bromination followed by fluorination, to prepare a range of substituted fluoromethylnaphthalenes. cdnsciencepub.com The reduction of fluorinated methyl naphthoates is a common strategy in the preparation of intermediates for potential pharmaceuticals, such as CYP17 and CYP19 inhibitors. tandfonline.com
Table 2: Reduction of this compound
| Reducing Agent | Solvent | Major Product | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether | (4-fluoronaphthalen-1-yl)methanol | tandfonline.comcdnsciencepub.com |
Electrophilic and Nucleophilic Reactivity of the Naphthalene Core
The naphthalene core of this compound exhibits both electrophilic and nucleophilic character, although its reactivity is significantly influenced by the existing substituents. The electron-withdrawing methyl ester group deactivates the naphthalene ring towards electrophilic aromatic substitution, making such reactions more difficult compared to unsubstituted naphthalene. Conversely, this deactivation, coupled with the activating effect of the fluorine atom, enhances the ring's susceptibility to nucleophilic attack, particularly at the position bearing the fluorine atom (as discussed in section 3.1). thieme-connect.com
While electrophilic substitution is disfavored, if forced, the position of substitution would be directed by the combined electronic effects of the fluorine and methyl ester groups. Naphthalene itself undergoes electrophilic substitution preferentially at the α-positions (1, 4, 5, and 8). thieme-connect.com In this compound, the existing substituents already occupy two α-positions.
The naphthalene ring can also participate in reactions such as oxidation. Under strong oxidizing conditions, for example with potassium permanganate, the aromatic ring can be oxidized. smolecule.com
Investigation of Substituent Effects on Reaction Pathways
The reactivity of this compound is a direct consequence of the electronic effects of its substituents. The fluorine atom exerts a dual influence: a strong -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric) or resonance effect, which is electron-donating. For halogens, the inductive effect typically dominates, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. nowgongcollege.edu.in
The methyl ester group is strongly electron-withdrawing through both inductive and resonance effects (-I and -M). This group significantly deactivates the ring towards electrophiles and strongly activates it towards nucleophiles, particularly at the para-position (C-4), where the fluorine is located. The synergistic effect of the C1-ester and C4-fluoro substituents makes the C-F bond particularly susceptible to nucleophilic attack. thieme-connect.com
Studies on related systems highlight the importance of substituent positioning. For example, the activating effect of a nitro group, which is also strongly electron-withdrawing, is most pronounced when it is ortho or para to the leaving group in nucleophilic aromatic substitutions. thieme-connect.com Similarly, the para-relationship between the ester and the fluorine in this compound is crucial for its reactivity in SNAr reactions. In contrast, an electron-donating group on the ring would be unfavorable for nucleophilic attack. thieme-connect.com The steric bulk of substituents can also play a role, potentially hindering the approach of a nucleophile or electrophile. rsc.org
Advanced Mechanistic Elucidation of Key Transformations
The mechanism of nucleophilic aromatic substitution on activated haloarenes like this compound is understood to proceed through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. thieme-connect.com Transition state analysis for this type of reaction reveals that the first step, the formation of the Meisenheimer complex, is typically the rate-determining step. The transition state leading to this intermediate involves the rehybridization of the carbon atom undergoing attack from sp² to sp³.
Computational studies on similar SNAr reactions have shown that the transition state is stabilized by electron-withdrawing groups that can delocalize the developing negative charge. In the case of this compound, the methyl ester group at the C-1 position provides this stabilization. The reaction coordinate would show two transition states and one intermediate, with the first energy barrier being higher than the second, reflecting the rate-determining nature of the nucleophilic addition.
Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the reactivity of molecules like this compound. These studies can calculate the energetics of reaction pathways, elucidate the structures of transition states, and explain observed selectivity.
For nucleophilic aromatic substitution, DFT calculations can model the Meisenheimer intermediate and the associated transition states. These calculations confirm that the presence of an electron-withdrawing group, such as the methyl ester in this compound, lowers the activation energy for the reaction by stabilizing the anionic intermediate.
Computational studies on related systems have also been used to understand selectivity. For instance, in a study involving the coupling of carboxylic acids to glycosyl bromides, DFT computations revealed that hydrogen bonding interactions played a critical role in enhancing the nucleophilicity of the attacking species and controlling stereoselectivity. rsc.org Similarly, molecular docking simulations have been used to understand the binding modes of inhibitors derived from 4-fluoro-1-naphthoic acid with biological targets like the KRAS-G12D protein. These simulations showed the importance of specific interactions, such as hydrogen bonds, in determining binding affinity and inhibitory activity. mdpi.com Such computational approaches could be applied to this compound to predict its reactivity with various nucleophiles and to rationalize the outcomes of different reaction pathways.
Applications As a Synthetic Building Block and Key Chemical Intermediate
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While functionalized naphthoic acids and their esters are valuable precursors, the specific applications of Methyl 4-fluoro-1-naphthoate for certain heterocyclic systems are documented to varying extents.
The construction of fused heterocyclic and carbocyclic systems such as quinolines, pyranones, and cyclohexenones often involves multi-step synthetic sequences. For instance, a one-pot synthetic pathway has been developed for creating naphthoate-based scaffolds containing these moieties through a sequential addition/oxidation reaction. However, this specific methodology starts with acenaphthoquinone rather than a substituted naphthoate. mdpi.com Similarly, domino reactions of Morita–Baylis–Hillman acetates derived from 2-fluorobenzaldehyde (B47322) derivatives can yield quinolines. nih.gov
While analogous compounds like Methyl 5-fluoro-6-hydroxy-1-naphthoate have been proposed as precursors for scaffolds containing quinoline, pyranone, and cyclohexenone moieties, a direct, well-established synthetic route beginning from this compound for these specific structures is not extensively documented in a review of the current literature. researchgate.net
Quinazolines and their derivatives represent a privileged class of nitrogen-containing heterocycles with a wide spectrum of biological activities. nih.gov Numerous synthetic strategies exist for their construction, typically involving the cyclization of precursors like 2-aminobenzonitriles, anthranilic acids, or 2-aminoaryl ketones. nih.govkau.edu.saorganic-chemistry.org For example, treatment of 3-amino-2-naphthoic acid with isocyanates can lead to the formation of benzo[g]quinazoline-2,4-diones. kau.edu.sa
Despite the extensive research into quinazoline (B50416) synthesis, a specific pathway that utilizes this compound or its corresponding carboxylic acid as a key starting material is not prominently featured in the scientific literature. The established routes generally rely on precursors where the pyrimidine (B1678525) ring is fused to a benzene (B151609) ring that is already appropriately substituted for cyclization.
Construction of Quinoline, Pyranone, and Cyclohexenone Moieties
Component in the Development of Complex Bioactive Molecules
This compound serves as a crucial intermediate for the synthesis of the 4-fluoro-1-naphthoyl fragment, which is a key structural motif in several advanced bioactive molecules. This is achieved either by hydrolysis of the methyl ester to 4-fluoro-1-naphthoic acid followed by amide coupling, or by direct aminolysis.
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent and historically difficult to target. nih.gov Recent drug discovery efforts have led to the development of potent and selective non-covalent inhibitors that target the KRAS-G12D mutant protein. rsc.org
In the design of these inhibitors, 4-fluoro-1-naphthoic acid is a critical building block used to form an amide bond with a heterocyclic core, such as a substituted pyrimidine or pyrido[3,4-d]pyrimidine. rsc.orglibretexts.org The 4-fluoro-1-naphthoyl group makes critical interactions within a binding pocket of the KRAS-G12D protein. libretexts.org this compound is the direct precursor to the required 4-fluoro-1-naphthoic acid, making it a key intermediate in the synthesis of these promising anti-cancer agents. libretexts.org
Table 1: Research Findings on KRAS-G12D Inhibitor Synthesis
| Intermediate | Target Compound Class | Research Focus | Key Finding | Reference(s) |
| 4-Fluoro-1-naphthoic acid | Pyrido[3,4-d]pyrimidine derivatives | Synthesis of novel KRAS-G12D inhibitors | Amide condensation of 4-fluoro-1-naphthoic acid with a pyrimidine core is a key step to produce potent inhibitors. | libretexts.org |
| 4-Fluoro-1-naphthoic acid | Piperazine-based inhibitors | Structure-based design of KRAS-G12D inhibitors | The naphthoyl moiety forms a salt bridge with the Asp12 residue of the mutant protein, crucial for binding affinity. | rsc.org |
| 4-Fluoro-1-naphthoyl moiety | Azaquinazoline pan-KRAS inhibitors | Development of inhibitors for multiple KRAS mutations | The naphthyl group is a common feature in inhibitors designed to target the switch-II pocket of various KRAS mutants. | chemscene.com |
Azinomycins are potent antitumor antibiotics produced by Streptomyces species that exert their cytotoxic effects by cross-linking DNA. The natural product contains a 3-methoxy-5-methyl-1-naphthoate moiety, which is believed to aid in binding to the DNA major groove.
Precursor-directed biosynthesis (PDB) is a powerful technique that involves feeding unnatural precursors to a microorganism to generate novel analogues of a natural product. A study investigating the PDB of Azinomycin A demonstrated that the azinomycin-producing bacterium, Streptomyces sahachiroi, could successfully incorporate various naphthoic acid analogues into the biosynthetic pathway. Specifically, when 4-fluoro-1-naphthoic acid was supplied in the fermentation broth, a new Azinomycin A analogue containing the 4-fluoro-1-naphthoate moiety was produced and isolated. This finding highlights the utility of this compound (as the precursor to the fed acid) in generating novel, potentially bioactive natural product analogues.
Table 2: Research Findings on Azinomycin A Analogue Synthesis
| Organism | Precursor Fed | Key Finding | Analytical Method(s) | Reference(s) |
| Streptomyces sahachiroi | 4-Fluoro-1-naphthoic acid | Successful incorporation of the fluoro-substituted naphthoate into the Azinomycin A structure. | LCMS, Preparative HPLC | |
| Streptomyces sahachiroi | 4-Fluoro-1-naphthoic acid | In addition to the target analogue, the organism biotransformed the fed acid into 4-fluoro-1-naphthoic amide. | NMR, LCMS |
Intermediate in the Design and Synthesis of Kinase Inhibitors (e.g., KRAS-G12D Inhibitors)
Derivatization Strategies for Expanding Molecular Diversity
The chemical structure of this compound offers several avenues for derivatization to create libraries of related compounds for further research.
One key strategy is nucleophilic aromatic substitution (SNAr) , where the electron-withdrawing nature of the ester group and the inherent properties of the naphthalene (B1677914) ring system activate the fluorine atom for displacement by various nucleophiles. researchgate.net Studies on the closely related 4-fluoro-1-naphthaldehyde (B120201) show that the fluorine can be replaced by nucleophiles like thiolates, forming new carbon-sulfur bonds. researchgate.net This reactivity allows for the introduction of a wide range of substituents at the 4-position.
Another advanced strategy involves C–H activation . The carboxyl group of 1-naphthoic acids can act as a directing group, enabling transition-metal-catalyzed functionalization at the sterically hindered C8 position. rsc.org This allows for the construction of annulated systems, such as 4,5-benzocoumarins, through palladium-catalyzed reactions. rsc.orgacs.org
Finally, the ester functionality itself is a versatile handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid (4-fluoro-1-naphthoic acid), which can then be coupled with a variety of amines to generate a library of amides. nih.gov Alternatively, the ester can be reduced to the corresponding alcohol (4-fluoronaphthalen-1-yl)methanol (B3155438), or undergo transesterification with other alcohols. These fundamental transformations significantly expand the molecular diversity achievable from this single starting material.
Medicinal and Biological Research Applications of Methyl 4 Fluoro 1 Naphthoate and Its Derivatives
Exploration in Novel Therapeutic Agent Development.benchchem.com
The structural framework of methyl 4-fluoro-1-naphthoate serves as a versatile starting point for the synthesis of a variety of derivatives with potential therapeutic applications. Researchers have explored its use in creating novel agents with anticancer, antimicrobial, and anti-inflammatory properties.
Derivatives of this compound have demonstrated notable potential in the field of oncology. The incorporation of a fluorine atom can enhance the anticancer efficacy of molecules. nih.gov Studies have shown that some naphthyl derivatives can significantly inhibit the growth of cancer cell lines. The compound is considered a valuable precursor for developing new antitumor agents. smolecule.com
One area of interest is the synthesis of novel derivatives of 5-fluorouracil, a well-known anticancer drug. This compound can be chemically modified to create new compounds that may exhibit improved efficacy or a better side-effect profile. smolecule.com Additionally, research has focused on the development of pyrimidine (B1678525) and pyrido[4,3-d]pyrimidine (B1258125) derivatives as potential inhibitors of mutated KRAS proteins, which are implicated in various cancers. mdpi.comnih.gov In these studies, 4-fluoro-1-naphthoic acid, a related compound, is used as a starting material to synthesize complex heterocyclic structures that are then evaluated for their antiproliferative activity against cancer cell lines. nih.gov
Some naphthoquinone derivatives containing fluorine have shown potent antitumor properties. nih.gov The fluorine atom at the 4-position of the naphthoquinone ring was found to be crucial for enhancing anticancer activities. nih.gov Furthermore, derivatives of this compound are being investigated for their ability to inhibit proteins involved in cancer cell survival, such as Mcl-1.
Table 1: Examples of Anticancer Activity of this compound Derivatives
| Derivative Class | Target/Mechanism | Research Findings |
| Fluorouracil Derivatives | Antimetabolite | Investigated as potential anticancer agents with potentially improved properties. smolecule.com |
| Pyrimidine Derivatives | KRAS-G12D Inhibition | Compounds showed moderate antiproliferative activity against KRAS-mutated cancer cells. mdpi.comnih.gov |
| Naphthoquinone Derivatives | MKK4 and MKK7 Inhibition | Certain derivatives demonstrated significant inhibitory potential against key signaling proteins in cancer. nih.gov |
| Mcl-1 Inhibitors | Apoptosis Induction | Derivatives designed to inhibit the Mcl-1 protein, leading to reduced cancer cell viability. |
Naphthoate derivatives have shown promise as effective agents against various microbial strains. smolecule.com While specific studies on this compound are part of a broader investigation, related compounds have been synthesized and tested for their antimicrobial effects. For instance, derivatives of 4-fluoro-1-naphthaldehyde (B120201) have been used to create naphtholactams that exhibit antimicrobial properties against pathogens like Pseudomonas aeruginosa.
In a different study, 4-fluoro-1-naphthoic acid was used in a precursor-directed biosynthesis approach with Streptomyces sahachiroi. bbk.ac.ukbbk.ac.uk This led to the production of 4-fluoro-1-naphthoic amide. bbk.ac.ukbbk.ac.uk However, when this purified amide was tested for antibacterial and antifungal activity, it was found to be inactive against the tested microorganisms. bbk.ac.ukbbk.ac.uk This highlights the complexity of drug discovery, where even closely related compounds can have vastly different biological activities.
The anti-inflammatory potential of compounds derived from this compound is an active area of research. Some derivatives have been found to inhibit key enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Research into fluorinated dihydrofurano-naphthoquinone compounds has yielded promising results. researchgate.net Several of these derivatives have shown potent inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, indicating significant anti-inflammatory effects. researchgate.net Furthermore, some of these compounds were found to decrease the levels of pro-inflammatory cytokines such as IL-1β and IL-6. researchgate.net The development of thiazole (B1198619) and thiadiazole compounds for treating inflammatory and immune-related conditions also points to the broad interest in such molecules. google.com
Investigation of Antimicrobial Properties
Applications in Chemical Biology and Bioorganic Chemistry.smolecule.commdpi.com
The unique properties of this compound and its derivatives make them valuable tools in chemical biology and bioorganic chemistry for studying biological processes at the molecular level.
Fluorinated amino acids are crucial for investigating protein structure and function. smolecule.com The introduction of fluorine can provide a sensitive probe for NMR studies and can influence protein stability and interactions. This compound can serve as a starting material for the synthesis of fluorinated amino acid derivatives, such as fluorinated tryptophan analogues. smolecule.com These modified amino acids can then be incorporated into peptides and proteins to study their folding, dynamics, and interactions with other biomolecules. psu.edubeilstein-journals.org
The naphthalene (B1677914) moiety of this compound is known to participate in hydrophobic interactions, which can play a role in the binding of molecules to biological targets like DNA. bbk.ac.uk Derivatives of this compound can be designed as probes to identify and study interactions with specific biomolecular targets. liverpool.ac.uk For example, in the context of azinomycin A, a natural product with antitumor activity, the naphthoate group is believed to contribute to its biological effect through hydrophobic interactions within the major groove of DNA. bbk.ac.ukbbk.ac.uk By synthesizing analogues with modified naphthoate groups, researchers can probe the specific requirements for this interaction and potentially identify the molecular targets of these compounds.
Synthesis of Fluorinated Amino Acid Derivatives for Probing Protein Interactions
Structure-Activity Relationship (SAR) Investigations in Drug Discovery
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR investigations focus on elucidating the role of the fluorine atom and the naphthoyl scaffold in interacting with biological targets. These studies are crucial for designing more potent and selective therapeutic agents.
Derivatives of 1-naphthoylindoles, which share a structural similarity with this compound, have been extensively studied to develop SAR at cannabinoid CB1 and CB2 receptors. nih.gov In these studies, the introduction of electron-withdrawing substituents, such as fluorine, at the C-4 position of the naphthoyl moiety is a key modification. nih.gov The synthesis of various 4-halo-1-naphthoic acids, including 4-fluoro-1-naphthoic acid, is a critical step in creating a library of compounds for SAR analysis. nih.gov
The exploration of different substituents on the naphthoyl ring helps in understanding the steric and electronic requirements for optimal receptor binding and activity. For instance, in the development of KRAS-G12D inhibitors, the 4-fluoro-1-naphthoyl group is a key pharmacophore that contributes to the molecule's inhibitory action. mdpi.com The modular nature of these inhibitors, often consisting of an aromatic core and multiple pharmacophores, allows for systematic modifications to probe the SAR. mdpi.com
Analysis of Steric and Electronic Effects of Fluorine on Biological Efficacy
The introduction of a fluorine atom into a drug candidate can significantly alter its properties due to fluorine's unique steric and electronic characteristics.
Steric Effects: The fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is comparable to that of a hydrogen atom (1.20 Å). tandfonline.com This small size means that replacing a hydrogen atom with a fluorine atom often results in minimal steric hindrance at the receptor binding site. researchgate.net This allows for the modification of electronic properties without significantly altering the molecule's shape, which is a key principle in drug design. researchgate.net
Electronic Effects: Fluorine is the most electronegative element, which gives it a powerful electron-withdrawing inductive effect. tandfonline.comnih.gov This has several important consequences for biological efficacy:
Increased Binding Affinity: The strong dipole moment of the C-F bond can lead to favorable interactions with polar residues in the active site of a target protein, potentially increasing binding affinity. chim.itmdpi.com
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can influence a compound's ionization state, solubility, and ability to cross cell membranes. tandfonline.comnih.gov
Metabolic Stability: Fluorine can block sites of metabolic oxidation. The C-F bond is stronger than a C-H bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450. tandfonline.comucd.ie This can lead to a longer drug half-life and improved bioavailability. researchgate.netucd.ie For example, the strategic placement of fluorine on a phenyl ring can deactivate other positions on the ring from metabolic attack. nih.gov
Table 1: Comparison of Atomic Radii and Electronegativity
| Atom | Van der Waals Radius (Å) | Pauling Electronegativity |
|---|---|---|
| Hydrogen | 1.20 | 2.20 |
| Fluorine | 1.47 | 3.98 |
| Chlorine | 1.75 | 3.16 |
| Methyl Group | 2.00 | 2.20 (Carbon) |
Rational Design Principles for Optimizing Bioactivity
Rational drug design leverages the understanding of SAR to create molecules with improved therapeutic properties. The incorporation of fluorine is a key strategy in this process.
Key principles for optimizing bioactivity using fluorination include:
Targeted Fluorination for Metabolic Stability: Identifying metabolically vulnerable sites on a lead compound and introducing fluorine at or near these positions can prevent metabolic breakdown. tandfonline.comucd.ie A well-known example is the development of the cholesterol absorption inhibitor, Ezetimibe, where fluorination was used to block sites of oxidative metabolism. tandfonline.com
Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can be crucial for fitting into a specific binding pocket. chim.it By stabilizing a more active conformation, fluorine can enhance the potency of a drug. ucd.ie
Modulating Physicochemical Properties: Fluorine can be used to fine-tune properties like lipophilicity and membrane permeability. nih.gov While often increasing lipophilicity, the effect can be context-dependent. tandfonline.comresearchgate.net This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Enhancing Receptor Interactions: The electronic effects of fluorine can be exploited to create new or stronger interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and efficacy. researchgate.netmdpi.com
The development of potent and selective inhibitors often involves an iterative process of design, synthesis, and biological testing, guided by these principles. For example, in the development of antitubercular agents, fluorine substitution at specific positions was found to be more favorable for activity. frontiersin.org
Role in Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique used in clinical diagnostics and biomedical research. rug.nl It relies on the detection of gamma rays produced from the annihilation of positrons emitted by a radiotracer. nih.gov
The fluorine-18 (B77423) (¹⁸F) isotope is a widely used radionuclide for PET imaging due to its favorable properties:
Half-life: ¹⁸F has a half-life of 109.8 minutes, which is long enough to allow for synthesis, purification, and imaging, but short enough to minimize the radiation dose to the patient. nih.gov
Low Positron Energy: The low energy of the positrons emitted by ¹⁸F results in a short travel distance before annihilation, leading to higher resolution images.
Well-Established Radiochemistry: Methods for incorporating ¹⁸F into organic molecules are well-developed, including both nucleophilic and electrophilic fluorination reactions. rug.nlnih.gov
This compound and its derivatives can serve as precursors or scaffolds for the development of ¹⁸F-labeled PET tracers. The non-radioactive fluorine atom can be replaced with ¹⁸F in the final step of the synthesis. The resulting radiotracer can then be used to visualize and quantify the distribution of a specific biological target in vivo.
For a molecule to be a successful PET tracer, it must not only bind to its target with high affinity and selectivity but also possess appropriate pharmacokinetic properties for imaging. Structure-activity relationship studies are therefore crucial in the design of PET radioligands to ensure that the introduction of the radiolabel does not negatively impact the molecule's biological activity. acs.org For example, in the development of ghrelin receptor imaging agents, a fluorine-bearing aromatic group was incorporated to create a high-affinity ligand suitable for ¹⁸F labeling. nih.govmdpi.com
Table 2: Properties of Common PET Radionuclides
| Radionuclide | Half-life (minutes) | Maximum Positron Energy (MeV) |
|---|---|---|
| ¹⁸F | 109.8 | 0.635 |
| ¹¹C | 20.4 | 0.960 |
| ¹³N | 9.97 | 1.190 |
| ¹⁵O | 2.03 | 1.720 |
Computational and Advanced Spectroscopic Characterization of Methyl 4 Fluoro 1 Naphthoate
Computational Chemistry Approaches for Molecular Understanding
Computational chemistry serves as a powerful tool for elucidating the intrinsic properties of Methyl 4-fluoro-1-naphthoate at the molecular level.
Quantum Chemical Calculations for Geometrical and Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic characteristics of molecules. tandfonline.com For derivatives of naphthalene (B1677914), methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set have been effectively used to establish molecular structures. d-nb.info Such calculations provide precise data on bond lengths, bond angles, and dihedral angles. The electronic structure is further understood by analyzing the distribution of electron density and the molecular electrostatic potential (MEP), which identifies regions susceptible to electrophilic and nucleophilic attack. tandfonline.com The presence of a fluorine atom, an electron-withdrawing group, significantly influences the electron density of the naphthalene ring system in this compound. vulcanchem.com
Evaluation of Physiochemical Properties and Substituent Effects
Computational methods allow for the prediction of various physicochemical properties, including dipole moment, polarizability, and thermal stability. tandfonline.comconicet.gov.ar The introduction of substituents to the naphthalene core dramatically alters these properties. The fluorine atom at the 4-position and the methyl ester group at the 1-position in this compound create a specific electronic environment. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. vulcanchem.com The methyl ester group also withdraws electron density from the ring. These substituent effects are critical in determining the molecule's interaction with its environment and its potential biological activity. For instance, the lipophilicity, often estimated by the logarithm of the octanol-water partition coefficient (LogP), is influenced by such substitutions.
Table 1: Calculated Physicochemical Properties of Naphthoic Acid Derivatives
| Property | 4-Methyl-1-naphthoic acid |
| Molecular Weight | 186.207 |
| LogP | 3.59 |
| PSA | 37.30000 |
| Melting Point | 179-181°C |
| Boiling Point | 387.4±11.0 °C at 760 mmHg |
| Flash Point | 174.0±13.9 °C |
This data is for a related compound and serves as an illustrative example. chemsrc.com
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.com
Correlation between Molecular Descriptors and Biological Outcomes
QSAR models are built using molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. zsmu.edu.ua These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. tandfonline.com For a compound like this compound, relevant descriptors would include its molecular weight, LogP, molar refractivity, dipole moment, and HOMO-LUMO energies. tandfonline.com By correlating these descriptors with observed biological activities (e.g., enzyme inhibition, receptor binding affinity) across a series of related compounds, a predictive model can be developed. rsc.org
Prediction of Bioactivity and Toxicity Profiles
Once a statistically robust QSAR model is established, it can be used to predict the bioactivity and toxicity of new or untested compounds. zsmu.edu.ua For this compound, QSAR models could be employed to estimate its potential as an antimicrobial or anticancer agent, based on the activities of structurally similar naphthoate derivatives. researchgate.net For example, derivatives of 4-fluoro-1-naphthaldehyde (B120201) have shown antimicrobial properties. Similarly, toxicity profiles can be predicted by correlating molecular descriptors with known toxicological endpoints. This in silico screening helps prioritize compounds for further experimental testing, saving time and resources.
Advanced Spectroscopic Techniques for Structural Confirmation and Mechanistic Insights
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound, providing detailed information about its atomic connectivity and electronic environment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring and the methyl protons of the ester group. The aromatic protons will appear as a complex series of multiplets in the downfield region (typically δ 7.0-9.0 ppm), with their exact chemical shifts and coupling patterns influenced by the electron-withdrawing effects of both the ester and the fluorine substituent. The methyl ester protons will present as a sharp singlet, likely around δ 3.9-4.0 ppm. For example, in the related compound methyl 4-bromo-1-naphthoate, the methyl singlet appears at δ 4.00 ppm. clemson.edu
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon environment. The spectrum would feature a signal for the carbonyl carbon of the ester group (around δ 165-170 ppm), signals for the aromatic carbons of the naphthalene ring (typically δ 110-140 ppm), and a signal for the methyl ester carbon (around δ 52 ppm). The carbon atom directly bonded to the fluorine (C-4) would exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. rsc.org
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. alfa-chemistry.com For this compound, a single resonance is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine is sensitive to its electronic environment. In similar aromatic systems like 6-Fluoronaphthalen-1-ol, the fluorine signal appears at δ -114.69 ppm (referenced to CFCl₃). rsc.org This technique is crucial for confirming the presence and position of the fluorine atom on the naphthalene scaffold.
Table 1: Predicted and Analogous NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Analogous Compound Data (Compound) |
|---|---|---|
| ¹H (Methyl) | ~3.9-4.0 | δ 4.00 (s, 3H) (Methyl 4-bromo-1-naphthoate) clemson.edu |
| ¹H (Aromatic) | ~7.1-8.9 | Complex multiplets observed in various naphthoyl derivatives clemson.edumdpi.com |
| ¹³C (Carbonyl) | ~165-170 | δ 165.8 (Phenyl 1-naphthoate) rsc.org |
| ¹³C (Methyl) | ~52 | δ 52.41 (Methyl 4-acetyl-1-naphthoate derivative) |
| ¹⁹F (Aryl-F) | ~ -110 to -120 | δ -114.69 (6-Fluoronaphthalen-1-ol) rsc.org |
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio of an ion with very high precision, allowing for the determination of its molecular formula.
For this compound, the molecular formula is C₁₂H₉FO₂. HRMS analysis would provide an exact mass measurement that can be compared to the calculated theoretical mass. This comparison confirms that the synthesized compound has the correct elemental composition, distinguishing it from other potential isomers or byproducts. While specific HRMS data for this compound is not detailed in the provided search results, the technique is routinely applied to its derivatives. For instance, derivatives of 4-fluoro-1-naphthoic acid are consistently characterized by HRMS to confirm their successful synthesis. mdpi.commdpi.com
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₉FO₂ |
| Calculated Monoisotopic Mass | 204.05866 u |
| Expected Ion (e.g., [M+H]⁺) | 205.06654 u |
This precise mass measurement is a critical component of the compound's analytical characterization, providing definitive evidence of its identity. mdpi.comrsc.org
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid crystalline state. tandfonline.commdpi.com This technique can provide precise data on bond lengths, bond angles, and intermolecular interactions, such as π–π stacking or hydrogen bonding.
Although a crystal structure for this compound itself has not been reported in the searched literature, studies on related naphthalene derivatives, such as cholesteryl 1-naphthoate (B1232437) and various substituted naphthoic acids, demonstrate the power of this technique. doi.orgresearchgate.net For this compound, a single-crystal X-ray analysis would reveal the planarity of the naphthalene system, the orientation of the methyl ester group relative to the aromatic ring, and how the molecules pack together in the crystal lattice. This information is invaluable for understanding the compound's physical properties and for providing an empirical basis for validating computational models. tandfonline.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
Molecular Docking Studies for Ligand-Target Interactions
While this compound itself is not typically the final active ligand, its core structure, the 4-fluoro-1-naphthoyl moiety, serves as a crucial scaffold in the design of inhibitors for various biological targets. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a complex, such as a ligand binding to a protein receptor. dergipark.org.trresearchgate.net
Molecular docking simulations are used to model the binding pose of ligands derived from the 4-fluoro-1-naphthoate scaffold within the active site of a target protein. nih.gov These models are critical for understanding the structure-activity relationships (SAR) that govern a compound's potency and selectivity.
For example, derivatives of 4-fluoro-1-naphthoic acid have been synthesized and docked into the binding sites of targets like the P2Y14 receptor and KRAS-G12D. mdpi.comacs.org Docking studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and amino acid residues in the binding pocket. In studies of P2Y14 antagonists, the naphthoic acid core is predicted to occupy the binding site and form key interactions that are preserved even as other parts of the molecule are modified. acs.orgacs.org Similarly, modeling studies on procaspase-8 inhibitors have used the 1-naphthyl group to probe binding site complementarity. nih.gov These interaction networks provide a rational basis for designing more potent and selective molecules. mdpi.com
The naphthoic acid scaffold is frequently used in virtual screening campaigns to identify new lead compounds. nih.govnih.gov Virtual screening involves computationally docking large libraries of compounds against a protein target to identify potential "hits" that are predicted to bind strongly. acs.orgresearchgate.net
Once a hit containing a scaffold like 4-fluoro-1-naphthoate is identified, it enters a lead optimization phase. In this stage, medicinal chemists synthesize analogs of the hit compound, and molecular docking is used to predict how these modifications will affect binding affinity and other properties. This iterative cycle of design, synthesis, and testing, guided by computational modeling, is a powerful strategy for drug discovery. nih.govnih.gov For instance, research on P2Y14 antagonists began with screening hits and used computational modeling to guide the optimization of the naphthoic acid core, ultimately leading to highly potent and selective compounds. acs.orgacs.org This demonstrates the value of the 4-fluoro-1-naphthoate structure as a foundational element for rational drug design.
Modeling of Binding Poses and Interaction Networks
Investigation of Photophysical Properties (e.g., Fluorosolvatochromism of Naphthoate Derivatives)
The photophysical properties of aromatic esters, particularly those derived from naphthalene, are of significant scientific interest due to their potential applications in molecular probes, sensors, and optoelectronic materials. The introduction of a fluorine atom into the naphthyl ring, as in this compound, is expected to modulate these properties in intriguing ways. While specific experimental data on the photophysical characteristics of this compound are not extensively detailed in the available literature, the behavior of related naphthoate derivatives and computational studies on substituted naphthalenes provide a strong framework for understanding its potential attributes.
Fluorosolvatochromism in Naphthoate Derivatives
Fluorosolvatochromism, the change in fluorescence emission characteristics of a molecule with the polarity of its solvent environment, is a hallmark of many fluorescent dyes with intramolecular charge transfer (ICT) character. In donor-acceptor systems, photoexcitation can lead to a significant redistribution of electron density, creating an excited state with a larger dipole moment than the ground state. This excited state is more stabilized by polar solvents, resulting in a red-shift (bathochromic shift) of the emission spectrum.
Studies on various naphthoate derivatives demonstrate their propensity for such behavior. For instance, cationic biaryl derivatives synthesized from methyl 6-bromo-2-naphthoate exhibit pronounced fluorosolvatochromic properties. beilstein-journals.orgbeilstein-journals.org These compounds show a decrease in emission energy (a red shift) with increasing solvent polarity, which is attributed to a charge shift in the excited state and subsequent solvent relaxation. beilstein-journals.org The emission of these derivatives is particularly sensitive to the hydrogen-bonding ability of the solvent, indicating a significant role of specific solute-solvent interactions in stabilizing the ground and excited states. beilstein-journals.org
For this compound, the naphthalene ring acts as the core chromophore. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, while the fluorine atom has a dual electronic nature, exhibiting both electron-withdrawing inductive effects (-I) and electron-donating mesomeric effects (+M). The interplay of these substituents on the naphthalene scaffold will dictate the charge distribution in both the ground and excited states.
To illustrate the concept of fluorosolvatochromism, the following table presents hypothetical data for a related naphthoate derivative, showcasing the typical shifts in absorption and emission maxima in solvents of varying polarity.
Table 1: Hypothetical Solvatochromic Data for a Naphthoate Derivative
| Solvent | Polarity (ET(30) in kcal/mol) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| n-Hexane | 31.0 | 320 | 380 | 60 |
| Toluene | 33.9 | 322 | 395 | 73 |
| Dichloromethane | 40.7 | 325 | 410 | 85 |
| Acetone (B3395972) | 42.2 | 326 | 425 | 99 |
| Acetonitrile | 45.6 | 328 | 440 | 112 |
| Methanol (B129727) | 55.4 | 330 | 460 | 130 |
This table is illustrative and does not represent experimental data for this compound.
Computational Insights into Electronic and Spectroscopic Properties
In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable for predicting the photophysical properties of molecules like this compound. These methods can elucidate the electronic structure, orbital energies, and electronic transitions that govern the absorption and emission of light.
A computational study on mono-substituted naphthalenes using B3LYP-D3 functional has shown that substituents significantly influence the HOMO-LUMO energy gap, which is a key determinant of the electronic absorption properties. researchgate.net For this compound, DFT calculations would likely reveal the contributions of the fluorine and methoxycarbonyl substituents to the frontier molecular orbitals. The nature of the lowest energy electronic transition (e.g., π-π* or n-π*) could be predicted, which is crucial for understanding the photophysical pathways.
TD-DFT calculations can simulate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. tandfonline.com By optimizing the geometry of the first excited state, it is also possible to predict the fluorescence emission energy. Comparing the simulated spectra in different solvent models (e.g., using a polarizable continuum model) can provide theoretical evidence for solvatochromic shifts.
Future Research Perspectives and Emerging Directions
Development of Next-Generation Synthetic Methodologies
While Methyl 4-fluoro-1-naphthoate can be synthesized via classical methods, such as the esterification of the commercially available 4-fluoro-1-naphthoic acid, the future of its production lies in more efficient and sophisticated synthetic strategies. nih.govsmolecule.com Research is moving towards the development of next-generation methodologies that offer higher yields, greater selectivity, and more environmentally benign conditions.
Future synthetic approaches may include:
Domino Reactions: These reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient strategy for constructing complex molecules like naphthalene (B1677914) derivatives from simpler precursors. smolecule.com
Advanced Fluorination Techniques: While the precursor acid is available, developing novel methods for the late-stage fluorination of naphthalene rings could provide more flexible and efficient access to a wider range of fluorinated analogues. acs.org This could involve new electrophilic or nucleophilic fluorinating agents.
Flow Chemistry: Continuous flow processes can enhance the safety, efficiency, and scalability of chemical reactions, offering precise control over reaction parameters like temperature and time, which is particularly beneficial for potentially hazardous reactions. smolecule.com
Nucleophilic Aromatic Substitution (SNAr): Further exploration of SNAr reactions on unprotected naphthoic acids, potentially mediated by organometallic reagents, could offer alternative and chemoselective pathways. unblog.frmdpi.com
Integration into Supramolecular Assemblies and Material Science Innovations
The introduction of a fluorine atom significantly influences the non-covalent interactions of the aromatic system, a property of great interest in supramolecular chemistry and materials science. acs.org The fluorine atom can alter the molecule's electrostatic potential and participate in specific interactions, such as π-π stacking and hydrophobic interactions, which govern molecular self-assembly. acs.orgresearchgate.net
An NMR study comparing the self-association of 1-naphthoic acid with its 4-fluoro counterpart demonstrated a significant increase in the stability of the aggregates for the fluorinated compound. acs.org This finding, supported by computational studies, highlights the potential of using this compound as a building block for creating highly organized supramolecular structures. acs.org
Future research in this area is expected to focus on:
Fluorine-Specific Interactions: Investigating the precise role of the C-F bond in directing the assembly of molecules into well-defined architectures.
Self-Sorting Systems: Utilizing the unique properties of fluorinated compounds to create compartmentalized molecular aggregates through self-sorting from mixtures of fluorinated and non-fluorinated components. researchgate.net
Novel Materials: Incorporating this compound into polymers or frameworks to develop new materials with enhanced thermal stability, chemical resistance, or specific optical and electronic properties. smolecule.commdpi.com Its use as a precursor for fluorophores or in liquid crystal polymers are potential avenues of exploration. researchgate.net
Table 1: Influence of Fluorination on Naphthoic Acid Self-Association
| Compound | Equilibrium Constant (Keq) for Self-Association (M⁻¹) | Implication |
| 1-Naphthoic Acid | 0.05 | Weaker self-association |
| 4-Fluoro-1-naphthoic Acid | 0.35 | An order of magnitude increase in aggregate stability due to fluorine substitution acs.org |
Advanced Mechanistic Studies Using In Situ Spectroscopy
A deeper understanding of the reaction mechanisms involving this compound and its parent acid is crucial for optimizing existing synthetic protocols and designing new ones. While mechanistic studies on related naphthoic acid systems have been performed, focusing on processes like ortho-lithiation and nucleophilic aromatic substitution (SNAr), the application of advanced spectroscopic techniques is an emerging frontier. unblog.frresearchgate.net
Future research will likely employ in situ spectroscopic methods to observe and characterize reactive intermediates and transition states in real-time. Techniques such as:
In Situ NMR Spectroscopy: To monitor the formation and consumption of species during a reaction, providing direct evidence for proposed intermediates, such as the trianion intermediates postulated in the metalation of some naphthoic acids. unblog.fr
In Situ FT-IR Spectroscopy: To track changes in vibrational modes, identifying key bond formations and breakages as the reaction progresses.
Advanced Mass Spectrometry (e.g., ESI-MS): To detect and characterize transient species and complexes in the reaction mixture. acs.org
These advanced studies will provide a more detailed picture of the reaction pathways, helping to explain observed selectivities and driving the rational design of more efficient chemical transformations. unblog.fr
Targeted Design for Specific Biological Pathways and Diseases
The fluorinated naphthalene scaffold is a privileged structure in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. frontiersin.orgresearchgate.netchim.it this compound, and its parent acid, serve as key building blocks in the synthesis of compounds targeting a range of diseases.
Key research directions include:
Anticancer Agents: 4-Fluoro-1-naphthoic acid has been successfully incorporated into the biosynthetic pathway of Azinomycin A, a potent antitumor antibiotic, suggesting the naphthoate moiety plays a role in its interaction with DNA. bbk.ac.ukbbk.ac.uk It is also a key component in the synthesis of novel inhibitors for challenging cancer targets like KRAS-G12D. mdpi.com
Anti-inflammatory Drugs: Naphthalene derivatives have been investigated as small molecule inhibitors of Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in various inflammatory diseases and cancer. google.com
Neurological Targets: The 4-fluoro-1-naphthoyl group is present in synthetic cannabinoids, indicating its utility in designing ligands for cannabinoid receptors, which are important targets for various neurological and pain-related conditions. nih.gov
The versatility of this compound as a synthetic intermediate makes it a valuable tool for developing new therapeutic agents with tailored biological activities.
Table 2: Biological Targets and Applications of the 4-Fluoro-1-naphthoyl Scaffold
| Target/Application | Compound Class/Example | Disease Area |
| DNA Intercalation | Azinomycin A analogues bbk.ac.ukbbk.ac.uk | Cancer |
| KRAS-G12D | Pyrimidine (B1678525) derivatives mdpi.com | Cancer |
| Macrophage Migration Inhibitory Factor (MIF) | Naphthalene derivatives google.com | Inflammation, Cancer |
| Cannabinoid Receptors (CB1/CB2) | 3-(4-fluoro-1-naphthoyl)indoles nih.gov | Neurological disorders, Pain |
Computational-Guided Drug Discovery and Materials Design
Computational chemistry is becoming an indispensable tool for accelerating research and development in both drug discovery and materials science. For this compound, computational methods can predict molecular properties and guide experimental work, saving time and resources.
Emerging applications include:
Materials Design: As demonstrated in studies of naphthoic acid self-association, computational methods can accurately predict the influence of fluorine substitution on intermolecular forces, guiding the design of new supramolecular structures and materials with desired topologies and stabilities. acs.org DFT-based calculations are also used to determine electronic properties like HOMO/LUMO gaps, which are crucial for designing organic electronic materials. d-nb.info
Drug Discovery: Molecular modeling techniques such as induced-fit docking and pharmacophore mapping are used to design and optimize ligands for biological targets. vietnamjournal.runih.gov These methods can predict how derivatives of this compound might bind to a protein's active site, allowing for the rational design of more potent and selective inhibitors for targets like KRAS or MIF. mdpi.comgoogle.com Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze and quantify the non-covalent interactions critical for ligand-protein binding. acs.org
The synergy between computational prediction and experimental validation is expected to drive the discovery of novel applications for this compound and its derivatives.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing Methyl 4-fluoro-1-naphthoate, and what challenges arise during purification?
Methodological Answer: this compound can be synthesized via esterification of 4-fluoro-1-naphthoic acid (CAS 573-03-5) using methanol under acidic catalysis (e.g., H₂SO₄). Key challenges include controlling reaction temperature to avoid decarboxylation and minimizing ester hydrolysis during workup. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Impurities such as unreacted naphthoic acid or methyl ester byproducts require careful monitoring via TLC or HPLC .
Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : The fluorine substituent at position 4 causes deshielding of adjacent protons and distinct splitting patterns. Compare with reference spectra of 4-fluoro-1-naphthoic acid (InChI Key: DEWIOKQDRWFLFW-UHFFFAOYSA-N) to confirm regiochemistry .
- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 204.17 (C₁₂H₉FO₂) with fragmentation patterns reflecting loss of COOCH₃ (59 Da) .
- IR Spectroscopy : Confirm ester carbonyl stretch at ~1720 cm⁻¹ and fluorine-related C-F vibrations near 1100 cm⁻¹ .
Advanced Research Questions
Q. Q3. How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of fluorination in naphthoate derivatives?
Methodological Answer: Fluorination regioselectivity is sensitive to electrophilic directing groups. For this compound, the ester group at position 1 directs fluorination to position 4 via resonance stabilization. Solvent polarity (e.g., DMF vs. THF) modulates reaction kinetics, with polar aprotic solvents favoring faster fluorination but risking over-substitution. Controlled experiments with isotopic labeling (e.g., ¹⁸F) and computational modeling (DFT) can validate mechanistic pathways .
Q. Q4. How can conflicting bioactivity data for this compound in enzyme inhibition studies be reconciled?
Methodological Answer: Discrepancies may arise from:
- Enzyme Source Variability : Test across isoforms (e.g., human vs. murine cytochrome P450) using standardized assay conditions (pH 7.4, 37°C) .
- Solubility Limitations : Use co-solvents (e.g., DMSO ≤1% v/v) to ensure compound dispersion without denaturing enzymes.
- Metabolite Interference : Perform LC-MS/MS to detect in situ hydrolysis to 4-fluoro-1-naphthoic acid, which may exhibit independent activity .
Q. Q5. What experimental designs are recommended for assessing the environmental persistence of this compound in aquatic systems?
Methodological Answer:
- Microcosm Studies : Simulate wetland conditions (pH 6–8, 25°C) with sediment/water ratios of 1:10. Monitor degradation via LC-MS and quantify metabolites (e.g., hydrolyzed acid) .
- QSAR Modeling : Use logP (calculated ~2.8) and biodegradability indices to predict bioaccumulation and half-life. Compare with structurally similar compounds like methyl 8-bromo-3-fluoro-1-naphthoate () .
Q. Q6. How can researchers address contradictions in reported toxicity profiles of this compound?
Methodological Answer:
- In Vitro vs. In Vivo Data : Cross-validate using human hepatocyte models (e.g., HepG2) and rodent studies (oral/dermal exposure routes per EPA guidelines). Focus on hepatic/renal endpoints (, Table B-1) .
- Dose-Response Curves : Use Hill slope analysis to distinguish linear vs. threshold effects. Account for metabolic activation via S9 liver fractions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
